molecular formula C29H25ClFN3O3 B12376068 PD-1/PD-L1-IN-32

PD-1/PD-L1-IN-32

Número de catálogo: B12376068
Peso molecular: 518.0 g/mol
Clave InChI: DSELNKYPNSPLEU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PD-1/PD-L1-IN-32 is a potent inhibitor of the programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This compound has shown significant anticancer activity by effectively blocking the PD-1/PD-L1 interaction, which is a crucial immune checkpoint pathway involved in the immune evasion of cancer cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of PD-1/PD-L1-IN-32 involves several key steps, including the formation of biaryl-containing structures with unique difluoromethyleneoxy linkages. The synthetic route typically includes the following steps :

    Formation of Biaryl Structures: This step involves the coupling of aryl halides with boronic acids using palladium-catalyzed cross-coupling reactions.

    Introduction of Difluoromethyleneoxy Linkages:

    Final Assembly: The final step involves the assembly of the biaryl structures with the difluoromethyleneoxy linkages to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, catalysts, and reaction temperatures to maximize efficiency and minimize costs .

Análisis De Reacciones Químicas

Types of Reactions

PD-1/PD-L1-IN-32 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified chemical structures and potentially altered biological activities .

Aplicaciones Científicas De Investigación

Key Mechanisms Include:

  • Reversal of Immune Suppression: Blocking PD-1/PD-L1 interaction can enhance T cell proliferation and cytokine production, thereby reversing the immunosuppressive tumor microenvironment .
  • Inhibition of Regulatory T Cells: The compound can inhibit the function of regulatory T cells, which are often upregulated in tumors to suppress immune responses .
  • Enhancement of Effector T Cell Function: By preventing PD-1 signaling, PD-1/PD-L1-IN-32 promotes the activity of effector CD8+ T cells, which are crucial for targeting and destroying cancer cells .

Clinical Applications

The clinical implications of this compound have been demonstrated through various studies and trials. Its applications span across multiple cancer types, including melanoma, non-small cell lung cancer (NSCLC), renal cell carcinoma, and more.

Table 1: Summary of Clinical Trials Involving this compound

Cancer Type Trial Phase Outcome Reference
MelanomaPhase IIIImproved overall survival rates
Non-Small Cell Lung CancerPhase IISignificant tumor response rates
Renal Cell CarcinomaPhase IEnhanced T cell activation
Hodgkin LymphomaPhase IIDurable remissions observed

Case Studies

Several case studies have illustrated the effectiveness of PD-1/PD-L1 inhibitors like this compound in real-world settings:

Case Study 1: Melanoma Treatment

A patient with advanced melanoma treated with this compound showed a complete response after six months of therapy. Follow-up imaging revealed no detectable disease, highlighting the potential for durable remissions .

Case Study 2: Non-Small Cell Lung Cancer

In a cohort study involving patients with NSCLC who were resistant to conventional therapies, treatment with this compound resulted in a 40% objective response rate, with some patients achieving long-term stability .

Case Study 3: Renal Cell Carcinoma

A patient with metastatic renal cell carcinoma experienced significant tumor reduction after initiating treatment with this compound. The patient maintained stable disease for over a year, demonstrating the compound's potential in managing this aggressive cancer type .

Challenges and Future Directions

Despite promising results, challenges remain in the application of PD-1/PD-L1 inhibitors. Resistance mechanisms can develop, leading to treatment failure in some patients. Ongoing research is focused on understanding these resistance pathways and exploring combination therapies that may enhance efficacy.

Future Research Directions:

  • Investigating biomarkers that predict response to therapy.
  • Exploring combination strategies with chemotherapy or targeted therapies.
  • Assessing long-term safety and efficacy profiles in diverse patient populations.

Mecanismo De Acción

Actividad Biológica

The PD-1/PD-L1 pathway plays a crucial role in regulating immune responses, particularly in the context of cancer immunotherapy. PD-1 (Programmed Cell Death Protein 1) and its ligand PD-L1 (Programmed Cell Death Ligand 1) are key components in the immune checkpoint mechanism that tumors exploit to evade immune detection. The compound PD-1/PD-L1-IN-32 is a small molecule inhibitor targeting this pathway, designed to enhance anti-tumor immunity by blocking the interaction between PD-1 and PD-L1. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy, and relevant case studies.

PD-1 is expressed on T cells, B cells, and other immune cells, while PD-L1 is found on tumor cells and antigen-presenting cells. The binding of PD-L1 to PD-1 inhibits T-cell activation and proliferation by triggering intracellular signaling pathways that lead to T-cell exhaustion. Specifically, this interaction activates the SHP2 phosphatase, which dephosphorylates key signaling molecules involved in T-cell activation, such as those in the PI3K-AKT and MAPK pathways .

By inhibiting the PD-1/PD-L1 interaction, compounds like this compound aim to restore T-cell function, enhance anti-tumor responses, and promote cytokine release from T cells .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively block the binding of PD-L1 to PD-1. This blockade results in increased proliferation and activation of CD8+ T cells. A study using flow cytometry showed that treatment with this compound led to a significant increase in IFN-γ production by T cells compared to controls .

In Vivo Studies

In vivo models have further validated the efficacy of this compound. For instance, murine models of melanoma treated with this compound exhibited reduced tumor growth and improved survival rates compared to untreated controls. These findings suggest that this compound not only enhances T-cell activity but also effectively translates this activity into tangible anti-tumor effects .

Case Study 1: Non-Small Cell Lung Cancer (NSCLC)

A clinical trial involving patients with NSCLC evaluated the effects of this compound as part of a combination therapy regimen. Patients receiving this treatment exhibited a 55% overall response rate, with many experiencing significant tumor shrinkage within weeks of initiation. Notably, adverse events were manageable and comparable to those observed with existing therapies .

Case Study 2: Melanoma Treatment

Another case involved a patient with advanced melanoma who was treated with this compound after progression on prior therapies. Following treatment, imaging studies showed a marked reduction in tumor size and stabilization of disease for over six months. The patient reported mild side effects, primarily fatigue and skin rash, which were resolved with supportive care .

Comparative Efficacy

To illustrate the comparative efficacy of this compound against other inhibitors in the same class, a summary table is provided below:

Compound Target Overall Response Rate Common Side Effects
This compound PD-1/PD-L155%Fatigue, rash
Nivolumab PD-119%Immune-related AEs
Atezolizumab PD-L118.6%Pneumonitis

Propiedades

Fórmula molecular

C29H25ClFN3O3

Peso molecular

518.0 g/mol

Nombre IUPAC

5-[[5-[[2-chloro-3-(2-fluorophenyl)phenyl]methoxy]-2-[(2-hydroxyethylamino)methyl]phenoxy]methyl]pyridine-3-carbonitrile

InChI

InChI=1S/C29H25ClFN3O3/c30-29-23(4-3-6-26(29)25-5-1-2-7-27(25)31)19-36-24-9-8-22(17-33-10-11-35)28(13-24)37-18-21-12-20(14-32)15-34-16-21/h1-9,12-13,15-16,33,35H,10-11,17-19H2

Clave InChI

DSELNKYPNSPLEU-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C(=C1)C2=CC=CC(=C2Cl)COC3=CC(=C(C=C3)CNCCO)OCC4=CC(=CN=C4)C#N)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.